molecular formula C10H12NO5P B1662248 (RS)-Apica CAS No. 170847-18-4

(RS)-Apica

Cat. No. B1662248
M. Wt: 257.18 g/mol
InChI Key: ZNQZXIHSJUDIKL-UHFFFAOYSA-N
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Description

“(RS)-Apica” is a rigidified analog of MPPG . It is a selective group II metabotropic glutamate receptor antagonist . It has no significant effect on group I and III mGlu receptors at concentrations up to 1 mM . It increases extracellular glutamate concentrations and possesses an unusual inverse agonist-like action .


Synthesis Analysis

The synthesis and biological activity of cyclic analogues of MPPG and MCPG as metabotropic glutamate receptor antagonists were studied by Ma et al .


Molecular Structure Analysis

The molecular formula of “(RS)-Apica” is C10H12NO5P . The molecular weight is 257.18 g/mol . The InChI is 1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “(RS)-Apica” is 257.18 g/mol . The molecular formula is C10H12NO5P . The exact mass is 257.04530948 g/mol . The monoisotopic mass is also 257.04530948 g/mol . The topological polar surface area is 121 Ų . The heavy atom count is 17 .

Scientific Research Applications

1. Environmental and Ecological Monitoring

(Sharma & Srivastava, 1997) discussed the application of remote sensing (RS) in understanding malaria transmission dynamics, demonstrating the utility of RS in environmental and public health research. This example showcases how RS technologies, like (RS)-Apica, can be instrumental in monitoring ecological changes and their impacts on human health.

2. Genetic and Biological Studies

(Lange, 2013) explored the concept of 'really statistical' (RS) explanations in population biology, particularly in the context of genetic drift. This highlights the potential of (RS)-Apica in facilitating statistical analyses and explanations in genetic research.

3. Research Security and Integrity

(Wilner et al., 2022) focused on research security (RS), which involves protecting scientific research inputs, processes, and products. The paper implies that compounds like (RS)-Apica could play a role in ensuring the integrity and security of scientific research endeavors.

4. Agricultural Research

(Anower et al., 2016) compared different lucerne germplasms, including 'Apica,' for their survival following freezing. This study showcases how (RS)-Apica could be crucial in agricultural research, especially in understanding plant responses to environmental stresses.

5. Remote Sensing in Environmental Science

(Turner, 2003) considered the influence of remote sensing (RS) and GIS techniques on environmental research. This suggests that (RS)-Apica might be valuable in remote sensing applications for studying environmental changes.

6. Development of Analytical Methods in Pharmaceutical Research

(Poceva Panovska et al., 2015) developed a method for profiling residual solvents (RSs) in active pharmaceutical ingredients (APIs), highlighting the relevance of (RS)-Apica in the pharmaceutical industry for ensuring product safety and quality.

properties

IUPAC Name

1-amino-5-phosphono-2,3-dihydroindene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12NO5P/c11-10(9(12)13)4-3-6-5-7(17(14,15)16)1-2-8(6)10/h1-2,5H,3-4,11H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQZXIHSJUDIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=C(C=C2)P(=O)(O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028297
Record name 1-Amino-5-phosphono-1-indanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(RS)-Apica

CAS RN

170847-18-4
Record name 1-Amino-2,3-dihydro-5-phosphono-1H-indene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170847-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-5-phosphono-1-indanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
J Ai, A Baker - Pharmacology, 2004 - karger.com
Using an extracellular recording method, we have previously shown a hyperexcitability of the presynaptic response in fluid percussion injury (FPI) in rats. In this study, we demonstrated …
Number of citations: 19 karger.com
WD Krenz, D Nguyen… - Journal of …, 2000 - journals.physiology.org
We have studied the effects of group I, II, and III metabotropic glutamate receptor (mGluR) agonists on rhythm generation by the gastric circuit of the stomatogastric ganglion (STG) of the …
Number of citations: 31 journals.physiology.org
F Galeffi, KA Foster, MP Sadgrove… - Journal of …, 2007 - Wiley Online Library
… glutamate receptor antagonist AIDA/RS-APICA or MSOP did not affect the NAD(P)H response [oxidation phase −2.8 ± 0.3% for control vs. −3.13 ± 0.7% (AIDA/RS-APICA); n = 3, p > 0.05…
Number of citations: 42 onlinelibrary.wiley.com
W Dimpfel, L Schombert… - J Altern Complement …, 2020 - researchgate.net
Background: Root of the Korean red ginseng (Panax ginseng CA Meyer) is used in traditional medicinal systems to enhance cognitive function. In this study we compared the effects of …
Number of citations: 6 www.researchgate.net
CC Lai, JW Hsu, YS Cheng, HH Lin - Life sciences, 2019 - Elsevier
Aims Glutamatergic receptors are important targets of ethanol. Intake of ethanol may produce analgesic effects. The present study examined the effects of ethanol on the activity of …
Number of citations: 1 www.sciencedirect.com
K Kusama-Eguchi, T Kusama, A Suda… - Biological and …, 2004 - jstage.jst.go.jp
Neurolathyrism is a human motoneuron disease caused by the overconsumption of grass pea (Lathyrus sativus) that contains a toxic non-protein amino acid, 3-N-oxalyl-L-2, 3-…
Number of citations: 14 www.jstage.jst.go.jp
MA Vincen-Brown, KC Whitesitt, FG Quick… - Respiratory physiology & …, 2016 - Elsevier
It has been more than thirty years since the in vitro brainstem-spinal cord preparation was first presented as a method to study automatic breathing behaviors in the neonatal rat. This …
Number of citations: 8 www.sciencedirect.com
Y Odagaki, M Kinoshita… - Basic & clinical …, 2011 - Wiley Online Library
Stimulation of specific guanosine‐5′‐O‐(3‐[ 35 S]thio)triphosphate ([ 35 S]GTPγS) binding by l‐glutamate was pharmacologically characterized in rat cerebral cortical membranes. …
Number of citations: 15 onlinelibrary.wiley.com
Y Odagaki, M Kinoshita, R Toyoshima - Neuroscience letters, 2013 - Elsevier
Stimulation of G-proteins coupled with metabotropic glutamate receptors (mGlu receptors) was investigated by means of guanosine-5′-O-(3-[ 35 S]thio)triphosphate ([ 35 S]GTPγS) …
Number of citations: 4 www.sciencedirect.com
W Dimpfel, A Biller - Journal of Behavioral and Brain Science, 2015 - scirp.org
Low dose remedies are widely administered in medicine. We used Tele-Stereo-EEG and the hippocampal slice preparation to measure physiological effects of orally given Coffea D6 (…
Number of citations: 4 www.scirp.org

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